3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-3-25-18(26)16-15(21-20(25)28)17(30-22-16)19(27)24-11-9-23(10-12-24)13-7-5-6-8-14(13)29-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKFLTXLFUXRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione , also known by its ChemDiv ID P422-0256, belongs to a class of thiazolo-pyrimidine derivatives. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Molecular Structure
- Molecular Formula : C20H23N5O4S
- Molecular Weight : 429.50 g/mol
- IUPAC Name : 3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-6-ethyl-[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- CAS Number : 1251606-45-7
Structural Features
The compound features:
- A thiazolo-pyrimidine core , which is known for various biological activities.
- A piperazine moiety that may influence central nervous system interactions.
- An ethoxyphenyl substituent , which could enhance lipophilicity and cellular permeability.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Moderate Inhibition |
These findings suggest potential applications in treating bacterial and fungal infections.
Anticancer Activity
Studies on related thiazolo-pyrimidine compounds have shown promising anticancer effects. The mechanisms include:
- Inhibition of tubulin polymerization , disrupting microtubule dynamics essential for cell division.
- Induction of apoptosis in cancer cell lines such as A549 (lung carcinoma) and BHK-21 (fibroblast).
A case study involving a derivative demonstrated an IC50 value of 64.5 µg/mL against cancer cells, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests possible anti-inflammatory activity. Similar thiazolo-pyrimidines have shown:
- Reduction in pro-inflammatory cytokines.
- Pain relief in animal models through modulation of pain pathways.
Enzyme Inhibition
The compound has been tested for its ability to inhibit various enzymes relevant to disease processes:
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Competitive Inhibition |
| Alkaline Phosphatase | Non-competitive |
| Aromatase | Partial Inhibition |
These activities indicate potential uses in neurodegenerative diseases and hormone-related conditions .
The biological activity of 3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-6-ethyl-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is likely mediated through:
- Receptor Interactions : Binding to specific receptors involved in neurotransmission and inflammation.
- Enzyme Modulation : Altering enzyme activity linked to metabolic disorders and cancer progression.
- Cellular Pathway Disruption : Affecting pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog, 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione (), differs in two key aspects:
Aromatic substituent: The 2-ethoxyphenyl group (electron-donating) vs. 3-chlorophenyl (electron-withdrawing).
Alkyl chain : Ethyl (C2) vs. propyl (C3), affecting lipophilicity and bioavailability .
Heterocyclic Core Variations
Thiazolo[4,3-d]pyrimidine vs. Pyrazolo[5,4-b]pyrimidines ():
- Thiazolo derivatives (sulfur-containing) may exhibit enhanced metabolic stability compared to pyrazolo analogs (nitrogen-rich), which are prone to oxidative degradation.
- Example: Pyrazolo-pyrido-pyrimidine-diones () show antibacterial activity (MIC: 4–32 µg/mL), suggesting the thiazolo variant could have similar or improved efficacy .
Piperazine-Containing Derivatives (): Pyridazinones with fluorophenyl-piperazine groups (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) demonstrate CNS activity due to piperazine’s ability to modulate serotonin/dopamine receptors. The 2-ethoxyphenyl group in the target compound may enhance blood-brain barrier penetration .
Tabulated Comparison of Key Compounds
Preparation Methods
Cyclization with β-Ketoesters
In a representative procedure, ethyl acetoacetate reacts with 3-aminothiazole-4-carboxylic acid ethyl ester in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, forming the thiazolo[4,3-d]pyrimidine-5,7-dione core. The ethyl group at position 6 is introduced via alkylation of the intermediate enolate using ethyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.
Table 1: Reaction Conditions for Thiazolopyrimidine Core Formation
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PPA, 120°C, 6h | 72% |
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C, 4h | 65% |
Functionalization with the Piperazine-1-Carbonyl Moiety
The piperazine-1-carbonyl group is introduced via a coupling reaction between the thiazolopyrimidine carboxylic acid derivative and 4-(2-ethoxyphenyl)piperazine. This step requires activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution.
Acid Chloride Formation
The 5,7-dione intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to yield a reactive intermediate.
Coupling with Piperazine
The acid chloride is reacted with 4-(2-ethoxyphenyl)piperazine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 3 hours, followed by room temperature stirring for 12 hours. The product is purified via recrystallization from ethanol/n-hexane.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | THF/DCM (4:1) |
| Base | Triethylamine (3 equiv) |
| Temperature | 0°C → RT |
| Yield | 78% |
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Polar aprotic solvents like DMF or DMSO enhance reaction rates for cyclization steps, while chlorinated solvents (e.g., DCM) are optimal for acyl chloride formation. Catalytic use of Lewis acids (e.g., ZnCl₂) in cyclization improves yields by 10–15%.
Regioselectivity Challenges
Analytical Characterization
Key characterization data for the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.55–3.70 (m, 8H, piperazine), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 4.30 (q, J=7.0 Hz, 2H, CH₂CH₃).
-
HRMS : m/z calcd for C₂₃H₂₈N₅O₄S [M+H]⁺ 486.1912, found 486.1909.
Comparative Analysis of Synthetic Routes
Route A (Sequential Cyclization-Coupling):
-
Advantages : High purity, scalable.
-
Disadvantages : Multi-step purification.
Route B (One-Pot Approach):
Q & A
Basic: What synthetic methodologies are employed for the multi-step synthesis of this compound?
The synthesis involves sequential heterocyclic ring formation and functionalization. Key steps include:
- Vilsmeier-Haack-Arnold formylation for pyrazole-carbaldehyde intermediates, using POCl₃/DMF under reflux .
- Condensation reactions between thiazolo-pyrimidine precursors and piperazine derivatives in ethanol/water (4:1, v/v) at 78°C .
- Catalytic hydrogenation for reducing nitro or carbonyl groups (e.g., Pd/C at 195–230°C) .
Optimization Note: Solvent polarity (e.g., ethanol vs. DMF) significantly impacts yield; lower-polarity solvents reduce side reactions in cyclization steps .
Basic: How is structural characterization performed to confirm the compound’s identity?
A combination of analytical techniques is critical:
- ¹H/¹³C NMR spectroscopy to verify substituent positions and ring connectivity (e.g., aromatic protons at δ 7.14–7.30 ppm, NH₂ signals at δ 4.35 ppm) .
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity threshold for biological assays) .
- Mass spectrometry (MS) to confirm molecular weight (e.g., [M+H]+ peaks matching C₂₃H₂₈N₆O₄S) .
Advanced: How can computational modeling resolve contradictions in reaction pathway proposals?
Conflicting mechanistic hypotheses (e.g., radical vs. ionic intermediates in cyclization) are addressed via:
- Quantum chemical calculations (e.g., DFT) to map energy barriers for competing pathways .
- Reaction path sampling to identify kinetically favored routes, validated by comparing predicted intermediates with experimental LC-MS data .
Case Study: A 2024 study resolved discrepancies in thiazole ring closure mechanisms by correlating computed activation energies (ΔG‡) with experimental yields under varying temperatures .
Advanced: What strategies optimize reaction yields when literature data conflict?
Systematic parameter screening is essential:
- Solvent polarity gradients (e.g., ethanol → DMF → toluene) to isolate solvent-dependent side products .
- Catalyst screening (e.g., Pd/C vs. Raney Ni for hydrogenation steps) to improve selectivity .
- Temperature-controlled stepwise protocols , such as maintaining <80°C during hydrazine couplings to prevent decomposition .
Example: Ethanol at 78°C achieved 87% yield in hydrazinolysis, whereas DMF led to <50% yield due to competing hydrolysis .
Basic: What preliminary biological assays are recommended for activity profiling?
Initial screening should prioritize:
- Antimicrobial susceptibility testing (e.g., MIC assays against S. aureus and E. coli) .
- Kinase inhibition assays (e.g., EGFR or CDK2 targets) due to structural similarity to known kinase inhibitors .
- Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7) .
Advanced: How can SAR studies guide modifications to enhance bioactivity?
Structure-Activity Relationship (SAR) analysis focuses on:
- Piperazine substituents : Ethoxy groups at the 2-position enhance blood-brain barrier penetration vs. methoxy analogs .
- Thiazolo-pyrimidine core : Methyl substitution at C6 improves metabolic stability compared to ethyl derivatives .
- Triazole moieties : Fluorophenyl substitutions increase target affinity (e.g., IC₅₀ reduced from 1.2 μM to 0.4 μM in kinase assays) .
Advanced: How are spectral data contradictions (e.g., NMR shifts) resolved during characterization?
Approaches include:
- Variable Temperature (VT) NMR to distinguish dynamic effects (e.g., rotamers in piperazine rings) .
- 2D NMR techniques (HSQC, HMBC) to assign overlapping signals in aromatic regions .
- Comparative analysis with structurally validated analogs (e.g., 4-ethoxy vs. 4-methoxy derivatives) .
Basic: What are the stability considerations for long-term storage?
- Lyophilization in amber vials under argon prevents oxidation of thioamide groups .
- Avoid aqueous buffers (pH >7) to prevent hydrolysis of the piperazine-carboxylate bond .
Advanced: How can in silico tools predict metabolic liabilities?
- SwissADME : Estimates drug-likeness parameters (e.g., LogP = 2.8 ± 0.3) and identifies labile sites (e.g., ester hydrolysis) .
- CYP450 inhibition screening (e.g., CYP3A4 interaction risks due to ethoxyphenyl groups) .
Advanced: What strategies mitigate synthetic challenges in scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
